molecular formula C19H17Cl2NO4 B368472 4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 879048-43-8

4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B368472
CAS No.: 879048-43-8
M. Wt: 394.2g/mol
InChI Key: DRANPXXPMMROKS-UHFFFAOYSA-N
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Description

4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H17Cl2NO4 and its molecular weight is 394.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,7-dichloro-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c1-11(23)9-19(25)16-14(20)7-8-15(21)17(16)22(18(19)24)10-12-3-5-13(26-2)6-4-12/h3-8,25H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANPXXPMMROKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2N(C1=O)CC3=CC=C(C=C3)OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7-Dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex indole structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and methoxy groups is notable for influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.

The mechanisms underlying the biological activities of 4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one are multifaceted:

  • Cell Cycle Regulation : The compound interferes with cell cycle progression in cancer cells, leading to G0/G1 phase arrest.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of this compound:

StudyModelFindings
Study 1Human cancer cell linesInduced apoptosis and inhibited proliferation (IC50 values reported)
Study 2Animal models of inflammationReduced edema and inflammatory markers
Study 3Bacterial culturesInhibited growth of E. coli and Staphylococcus aureus

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest liver metabolism via cytochrome P450 enzymes.
  • Excretion : Primarily excreted through urine as metabolites.

Preparation Methods

Chlorination of Isatin Derivatives

The 4,7-dichloroindolin-2-one scaffold is synthesized from isatin through a three-step process:

  • Chlorination : Treatment of isatin with phosphorus oxychloride (POCl₃) at reflux introduces chlorine atoms at positions 4 and 7, yielding 4,7-dichloroisatin.

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 4,7-dichloroindoline-2,3-dione.

  • Ketalization : Protection of the 3-keto group with ethylene glycol under acidic conditions prevents undesired side reactions during subsequent steps.

Key Data :

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 6 h85
ReductionNaBH₄, MeOH, 0°C → RT, 2 h78

Introduction of the 1-(4-Methoxybenzyl) Group

N-Alkylation of the indolin-2-one nitrogen is achieved using 4-methoxybenzyl chloride (PMBCl) in the presence of a base:

Procedure :

  • 4,7-Dichloroindoline-2,3-dione (1.0 equiv) is dissolved in anhydrous DMF.

  • Potassium carbonate (2.5 equiv) and PMBCl (1.2 equiv) are added, and the mixture is stirred at 60°C for 12 h.

  • The product, 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione, is isolated via column chromatography (hexane/EtOAc 4:1).

Optimization Insight :

  • Excess PMBCl (>1.2 equiv) leads to di-alkylation byproducts.

  • Lower temperatures (<40°C) result in incomplete conversion.

Functionalization at Position 3: Hydroxy and 2-Oxopropyl Groups

Tandem Hydroxylation and Alkylation

The 3-position is functionalized through a two-step sequence:

  • Hydroxylation : Treatment of 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione with aqueous NaOH generates the 3-hydroxy intermediate.

  • Aldol Addition : Reaction with methyl vinyl ketone in the presence of L-proline (organocatalyst) yields the 3-(2-oxopropyl) group.

Reaction Conditions :

StepReagentsTemperatureTimeYield (%)
HydroxylationNaOH (1M), H₂O/THF (1:1)RT3 h92
Aldol AdditionMethyl vinyl ketone, L-proline0°C → RT24 h75

Alternative Route: Eschenmoser Coupling

A more efficient one-pot method employs Eschenmoser sulfide contraction:

  • The 3-keto group of 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione reacts with thioacetamide in DMF, followed by trimethyl phosphite, to directly install the 3-(2-oxopropyl) group.

Advantages :

  • Eliminates the need for isolation of the 3-hydroxy intermediate.

  • Yields improve to 88% with reduced reaction time (8 h).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Tandem Hydroxylation-Aldol465High purityMulti-step, time-intensive
Eschenmoser Coupling382One-pot, scalableRequires specialized reagents

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